molecular formula C13H13NO3S B1588943 Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate CAS No. 57677-79-9

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate

Cat. No. B1588943
CAS RN: 57677-79-9
M. Wt: 263.31 g/mol
InChI Key: IZEUWGPRBNUAFE-UHFFFAOYSA-N
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Description

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a chemical compound with the empirical formula C13H13NO3S . It is a solid substance and is part of a class of compounds known as thiazoles, which are important heterocyclics exhibiting a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate includes a thiazole ring, which contains sulfur and nitrogen at position-1 and -3, respectively . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .


Physical And Chemical Properties Analysis

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is a solid substance . It has a molecular weight of 263.31 .

Scientific Research Applications

Anticancer Activity

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate derivatives have been explored for their potential anticancer properties. In a study by Sonar et al. (2020), thiazole compounds, including those derived from ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, were synthesized and tested against breast cancer cells. These compounds exhibited significant antiproliferative activity, suggesting their potential in cancer therapy (Sonar et al., 2020).

Antimicrobial and Antioxidant Studies

The antimicrobial and antioxidant capabilities of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate derivatives have also been investigated. Raghavendra et al. (2016) synthesized compounds that demonstrated excellent antibacterial and antifungal properties, as well as significant antioxidant potential. This research suggests the potential of these compounds in pharmaceutical applications targeting microbial infections and oxidative stress (Raghavendra et al., 2016).

Potential in Antiviral Research

In the context of antiviral research, particularly relating to COVID-19, ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate derivatives have shown promise. Haroon et al. (2021) synthesized a series of these compounds and evaluated their potential as antiviral agents. The study revealed that certain derivatives exhibited promising inhibition of the Mpro protein of SARS-CoV-2, indicating their potential use in COVID-19 drug development (Haroon et al., 2021).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate derivatives have been a key area of research. Mohamed (2014) presented the synthesis of various derivatives, providing a foundation for further exploration of their biological and pharmaceutical applications (Mohamed, 2014).

Safety And Hazards

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate is classified as a combustible solid . It does not have a flash point .

Future Directions

Thiazoles, including Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate, continue to be an area of interest in medicinal chemistry due to their wide range of biological activities . Future research may focus on synthesizing compounds containing the thiazole ring with different substituents and evaluating their biological activities .

properties

IUPAC Name

ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-3-17-13(15)11-8-18-12(14-11)9-4-6-10(16-2)7-5-9/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZEUWGPRBNUAFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439331
Record name Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(4-methoxyphenyl)thiazole-4-carboxylate

CAS RN

57677-79-9
Record name Ethyl 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To an ice-cold solution of 4-methoxy-thiobenzamide (0.50 g, 2.98 mmol) in ethanol (25 ml) was added triethylamine (0.41 ml, 2.98 mmol) followed by dropwise addition of ethyl bromopyruvate (0.56 ml, 4.40 mmol). The reaction mixture was heated at 65° C. for 12 h. After the completion of the reaction mixture (TLC monitoring), the reaction mixture was evaporated to dryness under reduced pressure, water (25 mL) was added and extracted with ethyl acetate (3×50 mL). The combined organics was washed with water, brine, dried (Na2SO4), filtered and concentrated. The crude residue was purified over silica gel (60-120 M, 10% EtOAc-Hexane) to get the desired product (0.38 g, 48%).
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.41 mL
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0.56 mL
Type
reactant
Reaction Step Two
Yield
48%

Synthesis routes and methods II

Procedure details

2-Bromo-thiazole-4-carboxylic acid ethyl ester (1.00 mmol, 236 mg), 4-methoxyphenylboronic acid (1.50 mmol, 228 mg), Pd2(DBA)3 (0.020 mmol, 18 mg), S-Phos (0.060 mmol, 25 mg) and potassium phosphate tribasic monohydrate (1.5 mmol, 0.35 g) were loaded into a Schlenk tube containing a stir bar. The Schlenk tube was capped with a rubber septum, evacuated and refilled with nitrogen. Toluene (2 mL) was added through the septum via a syringe and the Schlenk tube was sealed with a Teflon screw cap under a flow of nitrogen, and put into an oil bath at 100° C. The reaction was allowed to stir at 100° C. for 15 hours, then the reaction mixture was cooled to room temperature and filtered through celite. The filtrate was concentrated in vacuo and the resultant crude residue was purified using column chromatography on silica gel (eluent: Hexane/EtOAc (4:1)) to provide 2-(4-Methoxy-phenyl)-thiazole-4-carboxylic acid ethyl ester as a yellowish solid.
Quantity
236 mg
Type
reactant
Reaction Step One
Quantity
228 mg
Type
reactant
Reaction Step One
Quantity
25 mg
Type
reactant
Reaction Step One
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DH Shi, XD Ma, YW Liu, W Min, FJ Yin… - Journal of Chemical …, 2018 - journals.sagepub.com
To find novel butyrylcholinesterase inhibitors, three novel 2-phenylthiazole derivatives were synthesised. The synthesised compounds were characterised by NMR and single-crystal X-…
Number of citations: 4 journals.sagepub.com
Y Wang, Z Li, Y Huang, C Tang, X Wu, J Xu, H Yao - Tetrahedron, 2011 - Elsevier
A mild copper(II)-catalyzed oxidation of 4-carboxythiazolines and 4-carboxyoxazolines to 4-carboxythiazoles and 4-carboxyoxazoles has been developed. Various substrates with alkyl …
Number of citations: 34 www.sciencedirect.com

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